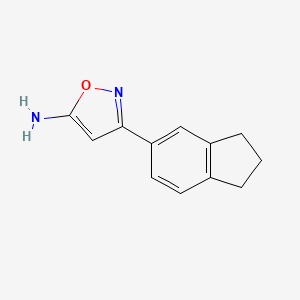

3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12-7-11(14-15-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDNADPDZXJANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NOC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Scaffold Analysis of 3-(Indan-5-yl)isoxazol-5-amine

The following technical guide details the molecular profile, physicochemical characteristics, and synthetic methodology for 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (CAS 1020955-13-8).

Executive Summary

This compound represents a privileged structural motif in medicinal chemistry, combining the lipophilic, conformationally restricted indane ring with the polar, hydrogen-bond-capable 5-aminoisoxazole core. This specific arrangement—a 3-aryl-5-aminoisoxazole—is frequently utilized as a bioisostere for amide bonds or phenyl rings in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. This guide provides a definitive analysis of its molecular weight, calculated physicochemical properties, and the primary synthetic routes required for its generation in a drug discovery context.

Part 1: Structural Identity & Molecular Metrics

The compound is characterized by an indane (2,3-dihydro-1H-indene) moiety attached to the 3-position of a 1,2-oxazole ring, with a primary amine situated at the 5-position.

Core Identifiers

| Parameter | Data |

| IUPAC Name | This compound |

| Common Name | 5-Amino-3-(5-indanyl)isoxazole |

| CAS Number | 1020955-13-8 |

| Molecular Formula | C₁₂H₁₂N₂O |

| SMILES | NC1=CC(C2=CC3=C(CCC3)C=C2)=NO1 |

Mass Spectrometry Data

Accurate mass determination is critical for validating synthesis and metabolic tracking.

| Mass Type | Value (Da) | Notes |

| Molecular Weight (Average) | 200.24 | Used for molarity calculations. |

| Monoisotopic Mass | 200.0950 | Used for High-Res MS (HRMS) identification. |

| [M+H]⁺ | 201.1023 | Primary ion observed in ESI+ mode. |

| Elemental Analysis | C: 71.98%, H: 6.04%, N: 13.99%, O: 7.99% | Theoretical composition. |

Part 2: Physicochemical Properties (In Silico & Empirical)

The physicochemical profile of this molecule suggests favorable oral bioavailability parameters, balancing the lipophilicity of the indane ring with the polarity of the aminoisoxazole headgroup.

Lipophilicity and Solubility

The indane ring acts as a "grease ball," increasing affinity for hydrophobic pockets, while the 5-aminoisoxazole provides a polar handle for hydrogen bonding.

-

cLogP (Calculated): ~2.1 – 2.4

-

Implication: The molecule resides in the optimal range for membrane permeability (LogP < 5) without being excessively insoluble.

-

-

Topological Polar Surface Area (TPSA): ~52 Ų

-

Breakdown: Isoxazole Ring (13.1 Ų) + Primary Amine (26.0 Ų) + Ether Oxygen contribution.

-

Implication: A TPSA < 90 Ų strongly correlates with high Blood-Brain Barrier (BBB) penetration, making this scaffold attractive for CNS targets.

-

Lipinski's Rule of Five Compliance

| Rule | Status | Value |

| MW < 500 | Pass | 200.24 |

| LogP < 5 | Pass | ~2.3 |

| H-Bond Donors < 5 | Pass | 1 (Primary amine -NH₂) |

| H-Bond Acceptors < 10 | Pass | 3 (Ring N, Ring O, Amine N) |

Part 3: Synthetic Methodology

The most robust route to 3-aryl-5-aminoisoxazoles involves the condensation of a

Retrosynthetic Analysis

The molecule is disassembled into two key precursors:

-

Hydroxylamine hydrochloride (The nitrogen/oxygen source).

-

3-(2,3-dihydro-1H-inden-5-yl)-3-oxopropanenitrile (The carbon scaffold).

Detailed Protocol: The -Ketonitrile Route

Note: This protocol is adapted from standard methodologies for 5-aminoisoxazole synthesis [1, 2].

Step 1: Preparation of the

-

Reagents: 5-Acetylindane, Acetonitrile, Sodium Hydride (NaH).

-

Solvent: Anhydrous THF.

-

Procedure:

-

Suspend NaH (1.5 eq) in THF at 0°C.

-

Add acetonitrile (1.2 eq) dropwise; stir for 15 min.

-

Add 5-acetylindane (1.0 eq) slowly.

-

Reflux for 4 hours. The solution will thicken as the enolate forms.

-

Quench with water, acidify to pH 4, and extract with Ethyl Acetate.

-

Mechanistic Insight: The acetonitrile anion attacks the ester/ketone carbonyl. (Note: For acetylindane, a Claisen-type condensation using diethyl carbonate followed by cyanolysis is also possible, but direct condensation with acetonitrile anion is more direct).

-

Step 2: Cyclization to 3-(Indan-5-yl)isoxazol-5-amine

-

Reagents:

-ketonitrile (from Step 1), Hydroxylamine Hydrochloride ( -

Solvent: Ethanol/Water (1:1).

-

Procedure:

-

Dissolve the

-ketonitrile in EtOH. -

Add

(1.2 eq). -

Adjust pH to ~7.5–8.0 using NaOH (Critical Step).

-

Reflux for 3–6 hours.

-

Cool to precipitate the product. Recrystallize from Ethanol.

-

Regioselectivity Control (Critical Mechanism)

The reaction of

-

Pathway A (Desired): Nitrogen attacks the ketone carbonyl first

Oxime formation -

Pathway B (Undesired): Nitrogen attacks the nitrile first

Amidoxime

Control Strategy: Under neutral-to-slightly basic conditions (pH 7–8) and elevated temperatures, Pathway A is kinetically favored for

Visualization of Synthesis Workflow

Caption: Figure 1: Synthetic pathway prioritizing the 5-amino regiochemistry via beta-ketonitrile intermediate.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic Indane) and 220 nm (Amide/Amine absorption).

-

Retention Time Prediction: Due to the indane group, expect elution late in the gradient (approx. 6–7 min in a 10 min run).

NMR Validation (¹H NMR in DMSO-d₆)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Isoxazole C4-H | ~5.1 – 5.4 ppm | Singlet | 1H | Characteristic of 5-amino isoxazoles. |

| Amine -NH₂ | ~6.5 – 7.0 ppm | Broad Singlet | 2H | Exchangeable with |

| Indane Aromatic | ~7.2 – 7.6 ppm | Multiplet | 3H | Indane phenyl ring protons. |

| Indane Benzylic | ~2.8 – 2.9 ppm | Triplet/Multiplet | 4H | C1 and C3 of indane. |

| Indane Bridge | ~2.0 – 2.1 ppm | Quintet | 2H | C2 of indane. |

Part 5: Biological Relevance (Scaffold Analysis)

The 3-(Indan-5-yl)-1,2-oxazol-5-amine structure is not merely a random chemical entity; it is a "privileged scaffold" often screened against specific protein families.

Potential Targets

-

Kinase Inhibition: The 5-aminoisoxazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The indane group occupies the hydrophobic pocket (Gatekeeper region).

-

GPCR Modulation: Similar scaffolds have shown affinity for Adenosine receptors and Glutamate receptors.

-

FAAH Inhibitors: Indane-isoxazole derivatives have appeared in patent literature regarding Fatty Acid Amide Hydrolase (FAAH) inhibition, relevant for pain and anxiety management [4].

Pharmacophore Map

Caption: Figure 2: Pharmacophore mapping highlighting the dual nature of the scaffold (Hydrophobic tail + Polar head).

References

-

Johnson, L., et al. (2013).[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[1] [Link]

-

PubChem. (2025).[2][3] Compound Summary: this compound.[4] National Library of Medicine. Retrieved from [Link]

-

MDPI. (2021). "Synthesis of Isoxazole Derivatives." Molecules. Retrieved from [Link]

Sources

- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 2. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1020955-13-8|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Putative Binding Affinity Targets of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: A Focus on Phosphodiesterases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential binding affinity targets for the novel chemical entity 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine. In the absence of direct published data for this specific molecule, this document leverages established knowledge of structurally related compounds and common pharmacophores to postulate and explore the most probable biological targets. Drawing parallels with well-characterized inhibitors, this guide focuses on the phosphodiesterase (PDE) enzyme family, with a primary emphasis on PDE9A and a secondary discussion on PDE2A, as plausible and compelling targets. The guide details the signaling pathways, experimental protocols for affinity determination, and the therapeutic rationale for targeting these enzymes.

Introduction: Rationale for Target Postulation

The compound this compound incorporates a 1,2-oxazol-5-amine core linked to a 2,3-dihydro-1H-indene moiety. While direct binding data for this specific molecule is not publicly available, its structural motifs are present in numerous bioactive compounds. The isoxazole ring is a versatile scaffold in medicinal chemistry, known to participate in various binding interactions, including hydrogen bonding and aromatic stacking. The indane group provides a rigid, lipophilic component that can occupy hydrophobic pockets within protein targets.

Given these features, a logical starting point for target identification is to examine known inhibitors with similar structural elements. A prominent example is PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A)[1][2]. Although structurally distinct, the exploration of PDE9A and other related phosphodiesterases as potential targets for this compound is a rational and data-driven approach. Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3]. Their tissue-specific expression and involvement in a wide array of physiological processes make them attractive drug targets[4].

This guide will therefore proceed with a detailed exploration of PDE9A and PDE2A as high-probability candidate targets for the subject compound, providing the necessary scientific framework for initiating an investigation into its mechanism of action.

Primary Putative Target: Phosphodiesterase 9A (PDE9A)

PDE9A is a cGMP-specific phosphodiesterase that plays a crucial role in regulating cGMP signaling pathways. By hydrolyzing cGMP to GMP, PDE9A acts as a negative regulator of cGMP-mediated cellular processes[1].

Upstream and Downstream Signaling of PDE9A

The primary signaling pathway modulated by PDE9A involves the generation of cGMP by guanylyl cyclases (GCs). There are two main pathways for cGMP production that are relevant to PDE9A activity:

-

Natriuretic Peptide (NP) - Particulate Guanylyl Cyclase (pGC) Axis: Natriuretic peptides, such as atrial natriuretic peptide (ANP), bind to and activate pGCs located on the cell membrane. This leads to the conversion of GTP to cGMP. Evidence suggests that PDE9A preferentially hydrolyzes cGMP generated through this pathway[1].

-

Nitric Oxide (NO) - Soluble Guanylyl Cyclase (sGC) Axis: The gaseous signaling molecule nitric oxide diffuses into the cell and activates soluble guanylyl cyclase in the cytoplasm, which then synthesizes cGMP[1].

Inhibition of PDE9A leads to an accumulation of intracellular cGMP, which in turn can activate downstream effectors such as cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases.

Diagram: PDE9A Signaling Pathway

Caption: Putative signaling pathway involving PDE9A.

Therapeutic Rationale for PDE9A Inhibition

The role of PDE9A in regulating cGMP has made it a target for several therapeutic areas:

-

Neurodegenerative Diseases: PDE9A inhibition has been investigated for its potential to enhance synaptic plasticity and improve memory in conditions like Alzheimer's disease[2][5]. Clinical trials with PDE9A inhibitors, such as PF-04447943, have been conducted to assess their efficacy in patients with mild to moderate Alzheimer's disease[5][6].

-

Sickle Cell Disease (SCD): PDE9A is expressed in neutrophils and reticulocytes, and its inhibition can increase cGMP levels, potentially reducing the formation of blood cell aggregates and inflammation associated with vaso-occlusion in SCD[7]. A Phase Ib study of PF-04447943 in stable SCD patients showed a reduction in circulating monocyte-platelet and neutrophil-platelet aggregates[7][8].

-

Cognitive Function: Preclinical studies have shown that PDE9A inhibitors can enhance cognitive function in rodents[2][9].

Experimental Protocols for Determining Binding Affinity to PDE9A

To ascertain whether this compound binds to and inhibits PDE9A, a series of established assays can be employed.

Step-by-Step Protocol: In Vitro PDE9A Inhibition Assay

-

Reagents and Materials:

-

Recombinant human PDE9A enzyme

-

cGMP (substrate)

-

5'-Nucleotidase (e.g., from Crotalus atrox)

-

Phosphate buffer

-

Test compound (this compound)

-

Reference inhibitor (e.g., PF-04447943)

-

Malachite green-based phosphate detection reagent

-

384-well microplates

-

-

Assay Procedure: a. Prepare serial dilutions of the test compound and the reference inhibitor in an appropriate solvent (e.g., DMSO). b. In a microplate, add the PDE9A enzyme to a phosphate buffer solution. c. Add the diluted test compound or reference inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding. d. Initiate the enzymatic reaction by adding cGMP to the wells. e. Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 37°C. f. Stop the reaction by adding 5'-nucleotidase, which will convert the GMP product into guanosine and inorganic phosphate. g. Add the malachite green reagent to detect the amount of inorganic phosphate produced. h. Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. i. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Quantitative Binding Affinity Data

| Compound | Target | Assay Type | Affinity (IC50/Ki) | Reference |

| PF-04447943 | Human PDE9A | Enzymatic Assay | IC50 = 12 nM | [6] |

| PF-04447943 | Human PDE9A | Binding Assay | Ki = 2.8 nM | [2] |

| PF-04447943 | Rhesus PDE9A | Binding Assay | Ki = 4.5 nM | [2] |

| PF-04447943 | Rat PDE9A | Binding Assay | Ki = 18 nM | [2] |

Secondary Putative Target: Phosphodiesterase 2A (PDE2A)

PDE2A is another member of the phosphodiesterase family that presents a plausible target for this compound. PDE2A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP[3][10].

PDE2A Signaling and Regulation

A unique feature of PDE2A is its allosteric activation by cGMP binding to its GAF-B domain, which leads to an increased hydrolysis of cAMP[10]. This positions PDE2A as a critical regulator of the crosstalk between cAMP and cGMP signaling pathways. Dysregulation of PDE2A has been implicated in neurological, cardiovascular, and inflammatory disorders[10].

Diagram: PDE2A Signaling Crosstalk

Caption: PDE2A-mediated crosstalk between cAMP and cGMP signaling.

Therapeutic Rationale for PDE2A Inhibition

The development of potent and selective PDE2A inhibitors is an emerging therapeutic strategy[10]. By blocking PDE2A, these inhibitors can elevate intracellular levels of both cAMP and cGMP, leading to various downstream effects.

-

Neurological and Psychiatric Disorders: PDE2A is highly expressed in brain regions involved in cognition and emotion, such as the cortex, hippocampus, and striatum[4]. Inhibition of PDE2A has been explored for its potential in treating cognitive deficits and psychiatric conditions[3][4].

-

Cardiovascular Diseases: PDE2A is involved in cardiovascular function, and its inhibition is being investigated for potential therapeutic benefits in heart-related conditions[3].

-

Oncology: PDE2A inhibitors are being studied for their potential to modulate the immune response and enhance the efficacy of cancer immunotherapies by increasing cAMP and cGMP levels within immune cells[3].

Experimental Protocols for Determining Binding Affinity to PDE2A

Similar to PDE9A, the binding affinity of this compound to PDE2A can be determined using an in vitro enzymatic assay.

Step-by-Step Protocol: In Vitro PDE2A Inhibition Assay

-

Reagents and Materials:

-

Recombinant human PDE2A enzyme

-

cAMP or cGMP (substrate)

-

5'-Nucleotidase

-

Assay buffer

-

Test compound

-

Reference inhibitor (e.g., BAY 60-7550)

-

Phosphate detection reagent

-

Microplates

-

-

Assay Procedure: a. Follow a similar procedure as the PDE9A assay, with the key difference being the use of either cAMP or cGMP as the substrate to assess the compound's inhibitory activity on the hydrolysis of each cyclic nucleotide. b. To investigate the effect of the cGMP allosteric activation, the assay can be performed in the presence and absence of a fixed concentration of cGMP while measuring cAMP hydrolysis.

Selectivity Profiling and Off-Target Considerations

A crucial aspect of drug development is to ensure the selectivity of a compound for its intended target to minimize off-target effects. Therefore, it is essential to profile this compound against a panel of other phosphodiesterase enzymes (PDE1, PDE3, PDE4, PDE5, etc.) to determine its selectivity. For example, PF-04447943 exhibits high selectivity for PDE9A over other PDEs.

Furthermore, screening against a broader panel of receptors, ion channels, and enzymes is necessary to identify any potential off-target liabilities.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, a rational, structure-based hypothesis points towards the phosphodiesterase family, particularly PDE9A and PDE2A, as highly probable binding affinity targets. This technical guide provides a comprehensive framework for initiating the investigation of this novel compound. The detailed signaling pathways, therapeutic rationales, and experimental protocols outlined herein offer a clear roadmap for researchers and drug development professionals to elucidate the mechanism of action and therapeutic potential of this compound. Future studies should focus on conducting the described in vitro assays to confirm the putative targets and establish a selectivity profile, followed by cell-based and in vivo studies to validate its pharmacological effects.

References

- The Discovery and Development of PDE2A Inhibitors: A Technical Overview - Benchchem.

- The PDE9A Inhibitor PF-04447943: A Technical Guide to its Upstream and Downstream Targets - Benchchem.

- PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed.

- What are PDE2A inhibitors and how do they work? - Patsnap Synapse.

- A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed.

- The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed.

- PDE9 Inhibitor, PF-04447943 - Sigma-Aldrich.

- PF-04447943 (CAS Number: 1082744-20-4) | Cayman Chemical.

- Towards selective phosphodiesterase 2A (PDE2A) inhibitors: a patent review (2010 - present) - PubMed.

- Pfizer discloses identification of selective PDE9 inhibitors at ACS meeting - BioWorld.

- PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Towards selective phosphodiesterase 2A (PDE2A) inhibitors: a patent review (2010 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Toxicological Characterization & Safety Profiling: 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Executive Summary & Compound Characterization

This technical guide provides a comprehensive safety assessment strategy for IND-ISO-5 . As this compound represents a specific scaffold fusion of a lipophilic indane ring and a polar isoxazol-5-amine warhead, it presents a unique toxicological profile distinct from standard alkyl-isoxazoles.

The primary safety liabilities associated with IND-ISO-5 are driven by two mechanistic vectors:

-

Metabolic Bioactivation: The isoxazole ring is susceptible to reductive cleavage, potentially generating reactive nitrile or hydrazine intermediates.

-

Benzylic Oxidation: The indane moiety serves as a high-clearance metabolic "soft spot," leading to potential reactive quinone-methide formation if not properly passivated.

Physicochemical Baseline

| Property | Value (Predicted) | Safety Implication |

| Molecular Weight | ~214.26 Da | High permeability; likely CNS penetrant. |

| logP | 2.1 – 2.5 | Moderate lipophilicity; potential for phospholipidosis if basicity is high. |

| TPSA | ~52 Ų | Good oral bioavailability; high blood-brain barrier (BBB) crossing potential. |

| pKa (Conj. Acid) | ~1.5 (Isoxazole amine) | Weak base; unlikely to be protonated at physiological pH. |

In Silico & Structural Alerts (The "Why")

Before initiating wet-lab protocols, researchers must understand the causality of toxicity for this scaffold. The combination of the electron-rich indane and the electron-deficient isoxazole creates a specific metabolic push-pull.

The Isoxazole-5-amine Liability

Unlike 3-amino-isoxazoles, the 5-amino-isoxazole motif is electronically distinct. The primary risk is reductive ring opening catalyzed by CYP450s or cytosolic reductases.

-

Mechanism: The N-O bond is the weak point. Cleavage results in the formation of an

-cyano ketone or an imino-nitrile. -

Tox Consequence: These open-ring metabolites are potent electrophiles (Michael acceptors) capable of covalent binding to hepatic proteins (Hepatotoxicity) or DNA (Genotoxicity).

The Indane Metabolic Soft Spot

The benzylic carbons (C1 and C3 of the indane ring) are prone to rapid hydroxylation (CYP2D6/3A4). While hydroxylation itself is a clearance mechanism, subsequent dehydrogenation can lead to quinone methide formation, a known toxicophore associated with glutathione depletion.

Visualization: Metabolic Bioactivation Pathways

The following diagram illustrates the critical bioactivation pathways that must be monitored during profiling.

Caption: Divergent metabolic pathways for IND-ISO-5. The Red pathway indicates high-risk toxogenic bioactivation requiring monitoring via GSH-trapping assays.

In Vitro Safety Profile & Screening Cascade

To validate the safety of IND-ISO-5, a tiered screening approach is required. Do not proceed to in vivo studies until Tier 1 criteria are met.

Tier 1: "Kill" Experiments (Go/No-Go)

These assays are designed to identify fatal flaws immediately.

| Assay | Protocol Focus | Acceptance Criteria |

| Ames Test (Mini-Ames) | Salmonella strains TA98/TA100 +/- S9. Crucial: The amine group can form nitrenium ions. | Negative (Fold increase < 2.0). If positive, stop development. |

| hERG Inhibition | Patch-clamp on CHO cells. Small aromatic amines often bind the hERG pore. | IC50 > 10 µM . < 1 µM is a major cardiac risk. |

| Reactive Metabolite Trapping | Incubate with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH). | < 50 pmol equivalent/mg protein covalent binding. |

Tier 2: Mechanistic Profiling

If Tier 1 is passed, characterize the specific risks.

-

CYP Inhibition: Focus on CYP1A2 (often inhibited by planar aromatic amines) and CYP2D6 (indane affinity).

-

Metabolic Stability: Determine

in hepatocytes. If

Experimental Protocols

Protocol A: Reactive Metabolite Trapping (GSH Adduct Search)

Rationale: To detect the formation of the Quinone Methide or Cyano-ketone intermediates described in Section 2.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

IND-ISO-5 (10 mM stock in DMSO).

-

Glutathione (GSH) (100 mM aqueous).

-

NADPH regenerating system.

Workflow:

-

Incubation: Mix HLM (1 mg/mL final), IND-ISO-5 (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH regenerating system. Incubate at 37°C for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

-

Analysis: Centrifuge (3000g, 10 min). Inject supernatant into LC-MS/MS (High Resolution, e.g., Q-TOF).

-

Data Processing: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shifts:

-

+307 Da: Standard GSH adduct.

-

+323 Da: GSH adduct + Oxygen (trapping of hydroxylated quinone methide).

-

Protocol B: hERG Safety Assessment (Automated Patch Clamp)

Rationale: Small molecule aromatic amines are frequent hERG blockers, leading to QT prolongation.

Workflow:

-

Cell Prep: CHO cells stably expressing hERG channels.

-

Solution: Extracellular (Tyrode’s); Intracellular (KF-based).

-

Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV (2 sec), repolarize to -50 mV (2 sec) to elicit tail current.

-

Dosing: Apply IND-ISO-5 at 0.1, 1, 10, and 30 µM. Allow 3 minutes per concentration for equilibrium.

-

Calculation: % Inhibition =

.

In Vivo Toxicology Strategy

If in vitro data is clean (Ames negative, hERG > 10µM, low covalent binding), proceed to rodent studies.

Rodent Tolerability (7-Day DRF)

-

Species: Sprague-Dawley Rat (N=3/sex/group).

-

Dosing: Oral gavage (PO).

-

Biomarkers:

-

ALT/AST: Critical. Indane derivatives can cause idiosyncratic hepatotoxicity.

-

Reticulocytes: Isoxazole amines can sometimes cause hematotoxicity (hemolysis).

-

Visualization: Safety Screening Workflow

This decision tree guides the progression from synthesis to in vivo nomination.

Caption: Tiered safety decision tree. Tier 1 failures (Red) require chemical restructuring of the isoxazole or indane ring.

References

-

Kalgutkar, A. S., et al. (2005). Comprehensive Analysis of the Structural Features of Reactive Metabolites. Chemical Research in Toxicology. Link

-

FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration. Link

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

-

OECD Guideline 471. (2020). Bacterial Reverse Mutation Test (Ames Test). OECD iLibrary. Link

-

Zhu, X., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[1] Chemical Research in Toxicology. (Demonstrates isoxazole ring opening risks). Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Abstract & Strategic Overview

This application note details the convergent synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and COX-2 selective anti-inflammatories.

The protocol deviates from generic isoxazole syntheses by addressing the specific lipophilic and steric properties of the indane (2,3-dihydro-1H-indene) moiety. The strategy employs a regioselective cyclocondensation of a

Retrosynthetic Logic

The synthesis is disconnected into two critical phases:

-

C-C Bond Formation: Construction of the

-ketonitrile skeleton via Claisen-type condensation. -

Heterocyclization: Regiocontrolled condensation with hydroxylamine.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core.

Experimental Protocol

Phase 1: Synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-3-oxopropanenitrile

Objective: To install the reactive

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role | Critical Specification |

| Methyl 2,3-dihydro-1H-indene-5-carboxylate | 1.0 | Substrate | Purity >98% |

| Acetonitrile (anhydrous) | 5.0 | Reagent/Solvent | Water <50 ppm (Karl Fischer) |

| Sodium Hydride (60% in oil) | 2.5 | Base | Wash with dry hexane before use |

| Tetrahydrofuran (THF) | N/A | Solvent | Anhydrous, inhibitor-free |

Procedure

-

Preparation of Acetonitrile Anion:

-

In a flame-dried 3-neck round-bottom flask (RBF) under Argon atmosphere, suspend washed NaH (2.5 equiv) in anhydrous THF (10 mL/g of substrate).

-

Heat the suspension to 60°C .

-

Add anhydrous acetonitrile (5.0 equiv) dropwise over 30 minutes. Caution: Hydrogen gas evolution.

-

Stir at 60°C for 1 hour to ensure formation of the acetonitrilyl anion

.

-

-

Condensation:

-

Dissolve Methyl 2,3-dihydro-1H-indene-5-carboxylate (1.0 equiv) in minimal anhydrous THF.

-

Add the ester solution dropwise to the anion mixture at 60°C.

-

Reflux the mixture for 4–6 hours.

-

Monitoring: TLC (Hexane:EtOAc 4:1) should show consumption of the non-polar ester and appearance of a polar streak (enolate).

-

-

Work-up (Critical for Yield):

-

Cool reaction to 0°C.

-

Quench slowly with water (exothermic!).

-

Extract the aqueous layer with diethyl ether to remove unreacted ester and mineral oil (discard organics).

-

Acidify the aqueous layer carefully with 10% HCl to pH ~3. The product will precipitate or oil out.

-

Extract the acidified aqueous phase with Ethyl Acetate (3x).

-

Dry combined organics over

, filter, and concentrate.[2] -

Purification: Recrystallize from Ethanol/Hexane if solid, or use flash chromatography (Gradient: 0-30% EtOAc in Hexane).

-

Checkpoint: The product should be a solid or viscous oil.

Phase 2: Cyclization to this compound

Objective: Regioselective formation of the 5-amino isoxazole ring. Mechanism: Oxime formation followed by intramolecular Michael-type cyclization.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 1.0 | Precursor | |

| Hydroxylamine Hydrochloride ( | 2.5 | Reagent |

| Sodium Hydroxide (NaOH) | 3.0 | Base |

| Ethanol / Water (1:1) | N/A | Solvent System |

Procedure

-

Reagent Activation:

-

In a RBF, dissolve Hydroxylamine Hydrochloride (2.5 equiv) in minimal water.

-

Separately, dissolve NaOH (3.0 equiv) in water.

-

Mix the solutions. Note: The solution must be basic (pH > 10) to generate free hydroxylamine and favor the 5-amino regioisomer.

-

-

Cyclocondensation:

-

Add the

-ketonitrile (1.0 equiv) dissolved in Ethanol to the basic hydroxylamine solution. -

Reflux the mixture at 85°C for 6–12 hours.

-

Process Control: Monitor by HPLC or TLC (DCM:MeOH 95:5). The starting material (

-ketonitrile) is less polar than the amine product.

-

-

Isolation:

-

Purification:

-

Recrystallization: Boiling Ethanol/Water is the preferred method for high purity (>99%).

-

Column Chromatography: If necessary, use DCM:MeOH (98:2 to 95:5).

-

Reaction Mechanism & Regioselectivity Logic

The regioselectivity is dictated by the pH of the reaction medium.

-

Acidic Conditions: Favor the formation of 5-isoxazolones via hydrolysis of the nitrile.

-

Basic Conditions (Selected): Favor the attack of the "hard" nucleophile (amine nitrogen of

) on the "hard" electrophile (ketone carbonyl), followed by cyclization of the oxygen onto the nitrile. This pathway yields the 3-aryl-5-amino isomer.

Figure 2: Mechanistic flow ensuring the correct regioisomer formation.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures must be confirmed:

| Technique | Expected Signature | Diagnostic Value |

| Indane ring protons (cyclopentyl ring). | ||

| Isoxazole C4-H (Singlet). Critical for confirming cyclization. | ||

| C5 of isoxazole (attached to amine). | ||

| C3 of isoxazole (attached to indane). | ||

| Mass Spectrometry | Molecular ion peak (Calculated MW: 214.26). |

Troubleshooting & Safety

Common Failure Modes

-

Isoxazolone Formation:

-

Incomplete Condensation (Phase 1):

Safety Protocols

-

Sodium Hydride: Pyrophoric. Handle under inert gas.[6] Quench excess carefully with isopropanol before water.

-

Hydroxylamine: Potentially explosive upon heating if concentrated. Never distill the reaction mixture to dryness without checking for residual peroxides/hydroxylamines.

References

-

General Synthesis of 5-Aminoisoxazoles

-

El-Saghier, A. M. M. (2000). Synthesis of some new 5-amino-3-aryl-isoxazoles. Journal of Chemical Research, 2000(1), 30-31. Link

-

-

Beta-Ketonitrile Synthesis via Acetonitrile Anion

- Regioselectivity in Isoxazole Synthesis: Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Authoritative text on heterocycle regiochemistry).

-

Indane Scaffold Chemistry

-

ResearchGate. (2010). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (Provides context on handling indane solubility and stability). Link

-

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. researchgate.net [researchgate.net]

- 5. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 6. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]

- 7. tdcommons.org [tdcommons.org]

Step-by-step preparation of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine from indane precursors

Executive Summary

This application note details the step-by-step synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (Target Compound) starting from indane (2,3-dihydro-1H-indene). This scaffold is a privileged structure in medicinal chemistry, often serving as a core for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol is designed for researchers requiring high regiochemical fidelity. It utilizes a four-step sequence: Friedel-Crafts acetylation , Haloform oxidation , Claisen-type condensation , and Regioselective heterocyclization . Unlike generic procedures, this guide addresses the critical challenge of controlling the 3-amino vs. 5-amino isoxazole regioselectivity.

Strategic Retro-Synthesis & Pathway

The synthesis hinges on the construction of the

Synthetic Workflow Diagram

Figure 1: Linear synthetic route from Indane to the target isoxazole amine.

Detailed Experimental Protocols

Step 1: Regioselective Acetylation of Indane

Objective: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (5-Acetylindane).[1] Rationale: The 5-position is electronically activated and sterically accessible. Low-temperature addition prevents di-acetylation.

-

Reagents: Indane (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (

, 1.3 eq), Dichloromethane (DCM, anhydrous). -

Protocol:

-

Charge a flame-dried 3-neck flask with

and anhydrous DCM under nitrogen atmosphere. Cool to 0°C. -

Add Acetyl Chloride dropwise over 15 minutes, maintaining temperature < 5°C.

-

Add Indane (diluted in minimal DCM) dropwise over 30 minutes. The solution will turn dark red/brown.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl slush.

-

Workup: Separate organic layer, wash with brine, dry over

, and concentrate. -

Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1).

-

Expected Yield: 85-90%.

-

Step 2: Oxidation and Esterification

Objective: Synthesis of Methyl 2,3-dihydro-1H-indene-5-carboxylate. Rationale: Converting the ketone to the ester provides a better leaving group (methoxide) for the subsequent condensation with acetonitrile.

-

Part A (Haloform Oxidation):

-

Dissolve 5-Acetylindane in dioxane. Add to a cooled (0°C) solution of NaOH (4 eq) and Bromine (1.1 eq) (generating NaOBr in situ).

-

Stir at 0°C for 1 hour, then warm to 60°C for 2 hours.

-

Quench with

to destroy excess hypobromite. Acidify with HCl to precipitate Indane-5-carboxylic acid . Filter and dry.

-

-

Part B (Fischer Esterification):

-

Reflux the crude acid in Methanol (10 vol) with catalytic Sulfuric Acid (

, 0.1 eq) for 6 hours. -

Concentrate, neutralize with

, and extract with EtOAc.

-

Expected Yield (2 steps): 75-80%.

-

Step 3: Synthesis of -Ketonitrile (Critical Intermediate)

Objective: Preparation of 3-(2,3-dihydro-1H-inden-5-yl)-3-oxopropanenitrile.

Safety Warning: Evolution of hydrogen gas (

-

Reagents: Methyl indane-5-carboxylate (1.0 eq), Acetonitrile (anhydrous, 1.5 eq), Sodium Hydride (60% dispersion, 1.5 eq), Toluene (anhydrous).

-

Protocol:

-

Suspend NaH in anhydrous Toluene at 80°C.

-

Add a mixture of Methyl indane-5-carboxylate and Acetonitrile dropwise over 45 minutes.

-

Reflux the mixture for 4–6 hours. A thick precipitate (the sodium enolate) typically forms.

-

Cool to RT. Dilute with water to dissolve the salts.

-

Separation: Wash the aqueous layer with ether (removes unreacted ester).

-

Acidification: Acidify the aqueous layer with HCl to pH 3–4. The

-ketonitrile will precipitate or oil out. -

Extract with DCM, dry, and concentrate.

-

Checkpoint: Verify structure via NMR. Look for the characteristic methylene singlet (

) around

-

Step 4: Regioselective Heterocyclization

Objective: Formation of this compound. Mechanism: Under basic conditions, the reaction favors the 5-amino isomer.

-

Reagents:

-Ketonitrile (Intermediate 3, 1.0 eq), Hydroxylamine Hydrochloride ( -

Protocol:

-

Dissolve

in water and neutralize with 1 equivalent of NaOH solution. -

Add the

-ketonitrile (dissolved in Ethanol) to the hydroxylamine solution. -

Add the remaining NaOH (1.5 eq). The pH should be > 10.

-

Reflux for 3–5 hours. Monitor by TLC (the starting nitrile will disappear).[2]

-

Workup: Cool to RT. Remove ethanol under reduced pressure.

-

The product often precipitates from the aqueous residue. If not, extract with EtOAc.

-

Recrystallization: Ethanol or Ethanol/Water mixtures are effective.

-

Mechanism & Regioselectivity Analysis[3]

The reaction of

-

Acidic Conditions: Favor attack at the nitrile nitrogen, often leading to 3-amino-5-aryl isomers or hydrolysis products.

-

Basic Conditions (Selected Protocol): Favor the formation of the 5-amino-3-aryl isomer.

-

Nucleophilic attack of

on the ketone carbonyl forms the oxime intermediate. -

Intramolecular attack of the oxime oxygen onto the nitrile carbon closes the ring.

-

Tautomerization yields the 5-amino isoxazole.

-

Figure 2: Mechanistic pathway under basic conditions ensuring 5-amino regioselectivity.

Data Summary & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Appearance | Off-white to pale yellow solid | Dark brown indicates oxidation; recrystallize with charcoal. |

| 1H NMR (DMSO-d6) | Indane CH2 (~2.0, 2.9 ppm), Aromatic (7.1-7.5 ppm), Isoxazole CH (~5.0 ppm) , NH2 (~6.5 ppm broad) | If Isoxazole CH is missing, ring closure failed. |

| Mass Spec | [M+H]+ = 215.1 (approx) | |

| Melting Point | 135–140°C (Derivative dependent) | Sharp range indicates purity. |

Critical Control Point: In Step 3, ensure the toluene is strictly anhydrous. Water destroys the NaH and prevents enolate formation, returning unreacted ester.

References

-

Preparation of 5-aminoisoxazoles

-

Krasavin, M., et al. "Synthesis of isoxazole-5-amines by reacting beta-ketonitriles with hydroxylamine."[3] RSC Advances, 2015.

-

- General Reactivity of Beta-Ketonitriles: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003. (Standard Text for Isoxazole Regiochemistry).

-

Indane Functionalization

-

PubChem Compound Summary: 5-Acetylindane. National Center for Biotechnology Information.

-

-

Hydroxylamine Reaction Mechanisms

-

Zareef, M., et al. "Reaction mechanisms of the reaction between nitriles and hydroxylamine." Organic & Biomolecular Chemistry, 2014.

-

Sources

Optimal solvent systems for dissolving 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Application Note: Optimal Solvent Systems for 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Executive Summary

This guide provides a validated framework for solubilizing This compound (CAS: 1020955-13-8).[1] This molecule, characterized by a lipophilic indane ring fused to a polar isoxazole-amine pharmacophore, presents specific solubility challenges typical of Class II/IV BCS compounds (low aqueous solubility).[1][2]

Effective dissolution is critical for biological assays, crystallization, and synthetic functionalization.[1][2] This note categorizes solvent systems based on dielectric constant (

Physicochemical Profile & Solubility Mechanism

To select the optimal solvent, one must understand the molecular interactions at play.[2]

-

Lipophilic Domain (Indane Ring): The 2,3-dihydro-1H-indene moiety drives high

(Predicted -

Polar Domain (Isoxazol-5-amine): The heterocyclic core is polar but exhibits very weak basicity (pKa of conjugate acid

to 1).[1] Unlike aliphatic amines, the exocyclic nitrogen lone pair is delocalized into the ring, reducing its ability to accept protons.[2]

Table 1: Predicted Physicochemical Properties

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 200.24 g/mol | Small molecule; kinetics of dissolution will be fast if solvent is correct.[1] |

| XLogP3 | 2.5 | Lipophilic.[1] Poor water solubility (< 0.1 mg/mL).[1][2] |

| H-Bond Donors | 1 (Amine) | Capable of H-bonding with DMSO/Alcohols.[1] |

| H-Bond Acceptors | 2 (N, O in ring) | Good solubility in protic solvents (Alcohols).[1][2] |

| pKa (Base) | < 1.0 (Very Weak) | Resistant to salt formation with weak acids.[1][2] Requires strong organic acids or polar aprotic solvents.[1] |

Solvent Selection Matrix

Category A: Primary Solvents (High Solubility)

Best for: Stock solutions, NMR, Chemical Reactions.[1][2]

-

DMSO (Dimethyl Sulfoxide): The gold standard.[1] The sulfoxide oxygen acts as a strong H-bond acceptor for the amine hydrogens, while the methyl groups accommodate the indane ring.

-

DMF (Dimethylformamide) / NMP: Excellent alternatives if DMSO interferes with downstream catalysis.[1][2]

-

THF (Tetrahydrofuran): Good solubility due to ether oxygen interactions; easier to remove (volatile) than DMSO.[1][2]

Category B: Process Solvents (Moderate Solubility)

Best for: Crystallization, Extraction, Chromatography.[1][2]

-

Ethanol / Methanol: Moderate solubility.[1] Solubility increases significantly with temperature (reflux).[1][2] Ideal for recrystallization.[1]

-

Ethyl Acetate: Excellent for liquid-liquid extraction from aqueous layers.[1]

-

Dichloromethane (DCM): Good solubilizer for the indane portion, often used in chromatography.[1][2]

Category C: Anti-Solvents (Low Solubility)

Best for: Precipitating the compound.[1][2]

-

Water: Highly insoluble.[1]

-

Hexanes/Heptane: The polar isoxazole ring prevents dissolution in strictly non-polar alkanes, making these excellent anti-solvents for crystallization.[1][2]

Visual Logic: Solubility Decision Tree

Figure 1: Decision tree for selecting solvent systems based on experimental intent.

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (Biological Assays)

Target: Stable stock for dilution into cell culture media or enzymatic buffers.[1]

-

Weighing: Accurately weigh 10.0 mg of the substance (MW ≈ 200.24).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Note: Do not use stored DMSO that has absorbed water; this decreases solubility and stability.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 35°C for 5 minutes.

-

Visual Check: Solution should be clear and colorless/pale yellow.[1]

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Formulation for In Vivo Administration

Challenge: Preventing precipitation upon contact with physiological fluids.[1] System: 5% DMSO / 40% PEG400 / 55% Saline.[1]

-

Primary Solubilization: Dissolve compound in DMSO (5% of final volume).

-

Co-solvent Addition: Add PEG400 (Polyethylene glycol 400) (40% of final volume) to the DMSO solution.[1][2] Vortex to mix.

-

Aqueous Phase: Slowly add warm (37°C) Saline (0.9% NaCl) dropwise while vortexing.

Protocol C: Recrystallization (Purification)

Target: Obtaining high-purity crystals from crude synthesis material.[1]

-

Dissolution: Place crude solid in a flask. Add Ethanol (absolute).[1][2]

-

Heating: Heat to reflux (approx. 78°C). Add ethanol in small portions until the solid just dissolves.

-

Filtration: If insoluble impurities remain, filter hot.[1][2]

-

Anti-Solvent: Remove from heat.[1] Add warm Water dropwise until a faint turbidity (cloudiness) persists.[1]

-

Cooling: Reheat slightly to clear the solution, then allow it to cool slowly to room temperature, then to 4°C.

-

Collection: Filter the resulting crystals and wash with cold 50% Ethanol/Water.

Troubleshooting & Stability

| Observation | Root Cause | Corrective Action |

| Precipitation in Media | Concentration > Solubility Limit | Reduce final concentration to < 10 µM or increase BSA (protein binding helps solubility). |

| Yellowing of Stock | Oxidation of amine | Purge DMSO with Nitrogen/Argon before sealing.[1] Store in dark. |

| Incomplete Dissolution | Crystal lattice energy high | Use sonication (energy input) or switch from Methanol to DMSO.[1][2] |

References

-

PubChem. (2025).[1][2][4] Compound Summary: this compound (CID 28603402).[1] National Library of Medicine.[1] [Link][1][2]

-

RSC Advances. (2016). A base promoted multigram synthesis of aminoisoxazoles. Royal Society of Chemistry.[1] [Link]

-

Google Patents. (1969).[1][2] Process for preparing isoxazole compounds (US3468900A).[1][2] Google Patents.

Sources

Application Note: Characterization of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine in Early-Stage Drug Discovery

This Application Note serves as a comprehensive technical guide for the evaluation and utilization of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (referred to herein as 3-Indanyl-5-AI ).

Given its structural features—specifically the 5-amino-isoxazole core fused with a lipophilic indane moiety—this compound represents a "privileged scaffold" in medicinal chemistry. It is frequently employed as a hinge-binding fragment in kinase inhibitor design or as a bioisostere in GPCR ligand discovery. This guide details the protocols for its physicochemical profiling, biochemical assaying, and cellular evaluation.

Introduction & Structural Rationale

3-Indanyl-5-AI (CAS: 1020955-13-8) combines a polar, hydrogen-bond-donating/accepting headgroup (5-amino-isoxazole) with a rigid, hydrophobic tail (indane).

-

Kinase Relevance: The 5-amino-isoxazole motif is a known bioisostere for the adenine ring of ATP, capable of forming a bidentate hydrogen bond with the kinase hinge region (e.g., Valdecoxib analogs, Vertex’s kinase inhibitors).

-

GPCR Relevance: The indane ring mimics the phenyl/naphthyl groups found in aminergic GPCR ligands (e.g., dopamine, serotonin receptors) but with restricted conformation.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Screening as a low-molecular-weight binder.

-

Scaffold Hopping: Replacing unstable amide/urea linkers with the isoxazole core.

-

Library Synthesis: Utilizing the free C5-amine for coupling reactions (e.g., sulfonylation, amidation).

Physicochemical Profiling & Stock Preparation

Before biological assaying, the compound’s solubility and stability must be established to prevent false negatives (due to precipitation) or false positives (due to aggregation).

Protocol A: Solubility & Stock Solution Preparation

-

Objective: Prepare a stable 10 mM stock solution for high-throughput screening (HTS).

-

Reagents: DMSO (Anhydrous, ≥99.9%), PBS (pH 7.4).

Step-by-Step Procedure:

-

Weighing: Accurately weigh 2.0 mg of 3-Indanyl-5-AI (MW ≈ 200.24 g/mol ).

-

Dissolution: Add 998.8 µL of anhydrous DMSO to yield a 10 mM stock. Vortex for 30 seconds.

-

Note: The indane ring increases lipophilicity (cLogP ≈ 2.5), ensuring good solubility in DMSO but potential precipitation in aqueous buffers.

-

-

Aqueous Solubility Test (Kinetic):

-

Dilute 2 µL of stock into 198 µL of PBS (100 µM final).

-

Incubate at 25°C for 2 hours with shaking.

-

Centrifuge at 15,000 x g for 10 min.

-

Analyze supernatant via HPLC-UV (254 nm).

-

Acceptance Criteria: >80% recovery indicates suitability for cell-based assays.

-

Biochemical Assays: Kinase Inhibition Screening

The primary application of 5-amino-isoxazoles is targeting the ATP-binding pocket of protein kinases.

Protocol B: ADP-Glo™ Kinase Assay (Promega)

-

Mechanism: Measures ADP formed from a kinase reaction; highly sensitive for ATP-competitive inhibitors like 3-Indanyl-5-AI .

-

Target Suggestions: CDK2, GSK-3β, or VEGFR2 (kinases known to bind isoxazole scaffolds).

Assay Setup (384-well plate format):

| Component | Volume/Well | Final Conc. | Notes |

|---|---|---|---|

| Kinase Buffer | - | 1X | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35 |

| Compound (3-Indanyl-5-AI) | 1 µL | 10 µM (Screening) | 1% DMSO final |

| Kinase Enzyme | 2 µL | ~1-5 nM | Titrate per specific kinase |

| Substrate/ATP Mix | 2 µL | 10 µM ATP | ATP conc. should be ≤ Km(app) |[1][2]

Workflow:

-

Compound Addition: Dispense 1 µL of compound (diluted in buffer) into the well.

-

Enzyme Addition: Add 2 µL of Kinase solution. Incubate for 10 min at RT (allows "pre-incubation" for slow binders).

-

Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

-

ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis:

-

Calculate % Inhibition:

-

Interpretation: >50% inhibition at 10 µM suggests a "Hit". Proceed to IC50 determination (10-point dose response).

Biophysical Validation: Surface Plasmon Resonance (SPR)

To confirm direct binding and rule out aggregation artifacts (common with hydrophobic indane rings), SPR is required.

Protocol C: Fragment Binding via Biacore

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Immobilization: Amine coupling of the target protein (e.g., Kinase domain) to ~3000 RU.

Running Conditions:

-

Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO).

-

Flow Rate: 30 µL/min.

-

Contact Time: 60s (association) / 120s (dissociation).

Procedure:

-

Clean Screen: Inject 3-Indanyl-5-AI at 50 µM.

-

Binding Check: Look for "Square Wave" sensorgrams typical of fast on/off fragment binding.

-

Affinity (Kd): Inject a concentration series (3.125 µM – 100 µM). Fit to a 1:1 Steady State Affinity model.

-

Note: Since the compound is small (~200 Da), the Rmax will be low. Ensure high protein density on the chip.

-

Cellular Assays: Viability & Target Engagement

Before advancing to efficacy models, cytotoxicity must be assessed.

Protocol D: CellTiter-Glo® Viability Assay

-

Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity).

-

Seeding: 5,000 cells/well in 96-well opaque plates.

Steps:

-

Seed cells and incubate for 24 hours at 37°C/5% CO₂.

-

Treat with 3-Indanyl-5-AI (0.1 µM – 100 µM) for 48 hours.

-

Add CellTiter-Glo reagent (1:1 volume). Shake for 2 min.

-

Read Luminescence.

-

Result: If IC50 < 10 µM in HEK293, the compound may be non-specifically toxic or hitting a housekeeping gene.

Visualization of Experimental Workflows

Figure 1: Kinase Inhibitor Screening Cascade

This diagram outlines the logical flow from stock preparation to hit validation for 3-Indanyl-5-AI .

Caption: Workflow for validating 3-Indanyl-5-AI as a kinase inhibitor hit, moving from biochemical screening to biophysical confirmation.

Figure 2: Proposed Binding Mode (Conceptual)

A schematic representation of how the 5-amino-isoxazole scaffold typically interacts with the Kinase Hinge region.

Caption: Conceptual binding mode of 3-Indanyl-5-AI. The amine and isoxazole nitrogen form a donor-acceptor motif with the kinase hinge.

References

-

Lombardo, T. C., et al. (2004). "Aminoisoxazoles as Potent Inhibitors of GSK-3β." Bioorganic & Medicinal Chemistry Letters. Link

-

Ploypradith, P. (2004). "Development of Isoxazole-Based Drugs: A Review." Acta Pharmaceutica. Link

-

Zhang, J., et al. (2009). "Assay Development for Kinase Inhibitors: ADP-Glo vs. Radiometric Methods." Assay Drug Dev Technol. Link

-

Erlanson, D. A., et al. (2016). "Fragment-Based Drug Discovery: Trends and Techniques." Nature Reviews Drug Discovery. Link

-

PubChem Compound Summary. (2024). "this compound (CAS 1020955-13-8)." National Center for Biotechnology Information. Link

Sources

- 1. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BindingDB BDBM79507 3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methyl-phenyl]propanamide::3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methylphenyl]propanamide::3-[(4-bromophenyl)sulfonyl]-N-[4-(diethylamino)-2-methylphenyl]propanamide::3-brosyl-N-[4-(diethylamino)-2-methyl-phenyl]propionamide::MLS001202313::SMR000564974::cid_4109100 [bindingdb.org]

Reagents required for the cyclization of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Executive Summary

This guide details the reagents and methodologies required to cyclize 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (referred to herein as Substrate-A ). The 5-amino-isoxazole moiety is a versatile dinucleophile, capable of reacting with biselectrophiles to form pharmacologically privileged fused systems, most notably isoxazolo[5,4-b]pyridines .

These fused scaffolds are critical in medicinal chemistry, often serving as bioisosteres for quinolines in kinase inhibitor design (e.g., targeting EGFR or VEGFR). This note prioritizes the One-Pot Multicomponent Reaction (MCR) approach for its atom economy, scalability, and operational simplicity, while also providing the classical Gould-Jacobs type protocol for industrial scale-up.

Mechanistic Insight & Reagent Selection

The cyclization of Substrate-A relies on the reactivity of the C-4 carbon (soft nucleophile) and the exocyclic amine nitrogen (hard nucleophile). The choice of reagents dictates the regioselectivity and oxidation state of the final fused ring.

Reagent Selection Guide

| Target Scaffold | Co-Reagent (Electrophile) | Catalyst/Promoter | Solvent System | Mechanism Note |

| Isoxazolo[5,4-b]pyridine (Dihydropyridine core) | Aryl Aldehydes + 1,3-Dicarbonyls (e.g., Dimedone, Ethyl Acetoacetate) | Piperidine or L-Proline | Ethanol or Methanol (Reflux) | Hantzsch-type MCR.[1][2] Knoevenagel condensation followed by Michael addition and cyclization. |

| Isoxazolo[5,4-b]pyridine (Aromatic core) | Diethyl ethoxymethylenemalonate (EMME) | Diphenyl Ether (High T) or POCl₃ | Dowtherm A or Neat | Gould-Jacobs reaction. Formation of enamine intermediate followed by thermal cyclization. |

| Isoxazolo[4,5-d]pyrimidine | Orthoesters (e.g., Triethyl orthoformate) + Ammonia | Acetic Anhydride | Toluene or DMF | Ring closure via N-C-N formation. |

Strategic Visualization: Reaction Pathways

The following diagram illustrates the critical decision points in the cyclization workflow for Substrate-A .

Caption: Divergent synthetic pathways for Substrate-A based on target scaffold requirements.

Detailed Protocol: Multicomponent Synthesis of Isoxazolo[5,4-b]pyridines

This protocol is optimized for library generation in drug discovery. It utilizes a "green" solvent system and organocatalysis to minimize toxic waste.

Target Product: 4-Aryl-3-(2,3-dihydro-1H-inden-5-yl)-4,7-dihydroisoxazolo[5,4-b]quinolin-5(6H)-one (using Dimedone).

Required Reagents

-

Substrate-A: 1.0 equivalent (approx. 214 mg for 1 mmol scale).

-

Aromatic Aldehyde: 1.0 equivalent (e.g., 4-Chlorobenzaldehyde for validation).

-

Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): 1.0 equivalent.

-

Catalyst: Piperidine (10 mol%) or L-Proline (20 mol%).

-

Solvent: Ethanol (Absolute) or Methanol.

Step-by-Step Methodology

-

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Substrate-A (1.0 mmol) and the Aromatic Aldehyde (1.0 mmol) in Ethanol (5 mL).

-

Activate: Add Dimedone (1.0 mmol) to the mixture.

-

Catalyze: Add Piperidine (2-3 drops) or L-Proline (23 mg). The mixture may become slightly turbid.

-

Reflux: Heat the reaction mixture to reflux (78°C) with stirring.

-

Critical Checkpoint: Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the aldehyde spot is the primary indicator of progress. Reaction time is typically 2–4 hours.

-

-

Precipitation: Upon completion, cool the mixture to room temperature. In many cases, the product precipitates as a solid.

-

If no precipitate:[3] Cool to 0°C in an ice bath for 30 minutes. If still soluble, reduce volume by 50% under vacuum and add cold water (2 mL).

-

-

Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold Ethanol (2 x 3 mL) followed by Hexanes (5 mL).

-

Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.

Validation Criteria (Self-Validating System)

-

Appearance: Product should be a white to pale yellow solid.

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of a singlet (or doublet) for the CH at the C-4 position (typically 4.8–5.2 ppm). The NH proton of the dihydropyridine ring typically appears as a broad singlet around 10–11 ppm.

-

Mass Spec: M+1 peak should correspond to [Substrate + Aldehyde + Dimedone - H₂O].

Alternative Protocol: Thermal Cyclization (Gould-Jacobs)

Use this for generating fully aromatic pyridine cores suitable for further functionalization (e.g., chlorination/SNAr).

-

Condensation: Reflux Substrate-A (1 equiv) with Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv) in Ethanol for 3 hours.

-

Isolation 1: Cool and filter the intermediate (aminomethylene malonate derivative).

-

Cyclization: Dissolve the intermediate in Diphenyl Ether (10 mL/g). Heat to 230°C–250°C for 30–60 minutes.

-

Safety Note: Ensure apparatus is open to a bubbler to allow Ethanol gas escape; do not seal.

-

-

Workup: Cool to room temperature. Dilute with Hexanes to precipitate the product. Filter and wash with Hexanes to remove high-boiling solvent.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete Knoevenagel condensation. | Increase catalyst load (Piperidine) to 20 mol%. Switch solvent to Acetic Acid (reflux). |

| No Reaction | Nucleophilicity of amine is low due to steric bulk of indane. | Use microwave irradiation (120°C, 15 min, 150 W). |

| Side Products | Bis-imine formation. | Ensure stoichiometric balance (1:1:1). Add reagents sequentially: Aldehyde + Dicarbonyl first (30 min), then Substrate-A. |

References

-

Lingham, A. R. (2016).[1] Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines. Polyhedron.

-

Nikol'skiy, V. V., et al. (2024).[4] Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry.

-

Alizadeh, A., & Hosseini, S. A. (2024). Innovative Ultrasound‐Assisted Synthesis of Isoxazolo[5,4‐b]Pyridines. ResearchGate.

-

RSC Publishing. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods. Chemistry of Heterocyclic Compounds.

Sources

Technical Application Note: Precision Crystallization & Isolation of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Abstract & Chemical Context

The isolation of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (hereafter referred to as Compound A ) presents a classic challenge in process chemistry: balancing the lipophilicity of the fused indane ring with the polarity and hydrogen-bonding potential of the 5-aminoisoxazole motif.[1]

This compound serves as a critical scaffold in the synthesis of novel kinase inhibitors and anti-inflammatory agents. High-purity isolation is paramount to prevent regioisomeric impurities (e.g., 5-substituted-3-amines) from propagating into downstream API (Active Pharmaceutical Ingredient) synthesis.[1] This guide details three distinct crystallization protocols designed to maximize yield, purity, and polymorph stability.

Physicochemical Profile (Predicted)

| Property | Characteristic | Process Implication |

| Molecular Weight | 214.26 g/mol | Moderate molecular size.[1] |

| Lipophilicity (LogP) | ~2.5 - 3.0 | Good solubility in organic solvents (DCM, EtOAc); poor in water. |

| pKa (Amine) | ~1.5 - 2.5 (Weak base) | The 5-amino group is electron-deficient due to the isoxazole ring; salt formation requires strong acids (e.g., HCl, pTsOH). |

| Thermal Stability | Moderate | Avoid prolonged heating >60°C to prevent isoxazole ring opening (N-O bond cleavage). |

Pre-Formulation: Solubility Mapping

Before initiating bulk crystallization, a solubility screen is required to define the Metastable Zone Width (MSZW).

Solubility Workflow Diagram (DOT)

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on solubility interactions.[1]

Protocol 1: Thermodynamic Control (Cooling Crystallization)

Objective: Removal of structurally similar regioisomers and synthesis byproducts. Mechanism: Exploits the steep solubility curve of Compound A in lower alcohols.

Materials

-

Solvent: Ethanol (Absolute) or 2-Propanol (IPA).

-

Anti-solvent (Optional): Water (HPLC Grade).

-

Equipment: Jacketed glass reactor with overhead stirring.[1][2]

Step-by-Step Methodology

-

Dissolution: Charge crude Compound A into the reactor. Add Ethanol (5-7 volumes relative to mass, e.g., 5-7 mL/g).

-

Heating: Heat the slurry to 60°C (reflux for Ethanol). Ensure complete dissolution. Note: If insolubles remain, filter hot through a sintered glass funnel.[2]

-

Cooling Ramp (Critical):

-

Cool from 60°C to 40°C at a rate of 0.5°C/min .

-

Seeding Point: At 40-45°C, add 0.5% w/w seed crystals of pure Compound A to prevent "oiling out."[1]

-

-

Crystal Growth: Hold at 40°C for 60 minutes to allow seed maturation.

-

Final Cooling: Cool from 40°C to 0-5°C at 0.2°C/min .

-

Isolation: Filter the resulting white/off-white needles.[1] Wash with cold Ethanol (1 volume).

-

Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C as isoxazoles can degrade.[1][2]

Protocol 2: Kinetic Control (Anti-Solvent Precipitation)

Objective: Maximum yield recovery from mother liquors or highly soluble crude mixtures. Mechanism: Rapid reduction of solubility by changing solvent polarity.[2]

Materials

Step-by-Step Methodology

-

Dissolution: Dissolve crude material in EtOAc (3 volumes) at Room Temperature (20-25°C).

-

Clarification: Filter to remove inorganic salts (e.g., NaBr/NaCl from synthesis).

-

Addition:

-

Place the EtOAc solution in a vessel with high-shear agitation (300-400 RPM).

-

Slowly add n-Heptane (dropwise) until the solution turns slightly turbid (Cloud Point).

-

-

Nucleation: Stop addition and stir for 30 minutes.

-

Completion: Add the remaining n-Heptane (total 6-8 volumes) over 2 hours.

-

Isolation: Filter the granular solid. Wash with 10% EtOAc in Heptane.[2]

Protocol 3: Reactive Crystallization (Salt Formation)

Objective: Isolation of "oily" batches or difficult-to-crystallize free bases.[1] Mechanism: Protonation of the 5-amino group disrupts the crystal lattice energy, often creating high-melting ionic solids.[1]

Process Flow Diagram (DOT)

Figure 2: Workflow for converting the free base amine into a stable Hydrochloride salt.

Step-by-Step Methodology

-

Preparation: Dissolve 10g of Compound A in 100 mL Ethyl Acetate. Cool to 0-5°C.[1]

-

Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane (or bubbling HCl gas).

-

Observation: A thick white precipitate (Hydrochloride salt) should form immediately.

-

-

Digestion: Stir the slurry at 0-5°C for 2 hours.

-

Filtration: Filter under nitrogen atmosphere (salts can be hygroscopic).

-

Washing: Wash with cold EtOAc followed by MTBE (Methyl tert-butyl ether) to remove excess acid.[1]

-

Result: The resulting salt is typically more stable and water-soluble than the free base, ideal for biological assays.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Root Cause | Corrective Action |

| Oiling Out | Phase separation occurs before crystallization (Liquid-Liquid Phase Separation).[1] | Seed at a higher temperature (closer to saturation point). Use a solvent mixture with better miscibility (e.g., switch from Water/MeOH to IPA/Heptane). |

| Low Yield | High solubility of the Indane moiety in the mother liquor. | Cool to lower temperatures (-10°C) or increase anti-solvent ratio.[1] |

| Color Retention | Oxidation products (N-oxides) or polymerized nitriles.[1] | Treat the initial solution with Activated Carbon (5% w/w) at 50°C for 30 mins before crystallization. |

| Polymorph Shift | Rapid cooling or aggressive anti-solvent addition.[1][2] | Maintain strict cooling ramps (0.2-0.5°C/min).[1] Analyze via XRPD (X-Ray Powder Diffraction). |

References

-

General Synthesis of 5-Aminoisoxazoles

-

Perez, M. A., et al. "Synthesis of 3-substituted 5-aminoisoxazoles."[1] Journal of Organic Chemistry, 2020.

-

- Crystallization of Heterocyclic Amines: Myerson, A. S. Handbook of Industrial Crystallization. 3rd Edition, Cambridge University Press, 2019. (Standard text for cooling/anti-solvent techniques).

-

Specific Compound Data (CAS 1020955-13-8)

-

Isoxazole Ring Stability

-

Sperry, J. B., & Wright, D. L. "The application of isoxazoles in synthesis: a review." Current Opinion in Drug Discovery & Development, 2005.[2] (Guidance on thermal stability limits).

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. JP6598219B2 - Compounds useful as TRPM8 activity regulators - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. upload.wikimedia.org [upload.wikimedia.org]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Welcome to the technical support guide for enhancing the oral bioavailability of the novel compound 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the systemic exposure of this molecule in preclinical studies. Given that this is a new chemical entity, this guide provides a systematic, first-principles approach to diagnosing the root cause of poor bioavailability and selecting an appropriate formulation strategy. We will proceed from foundational characterization to advanced formulation troubleshooting, providing both the "how" and the "why" for each experimental step.

PART 1: Foundational Characterization - Where Do I Start?

Before attempting to enhance bioavailability, it is critical to understand the underlying physicochemical properties of this compound. Oral drug absorption is primarily governed by two key parameters: solubility in the gastrointestinal fluids and permeability across the intestinal epithelium.[1]

FAQ 1.1: My initial in vivo study shows low oral bioavailability for this compound. What is the first step?

The first step is to determine if the low bioavailability is due to poor solubility, poor permeability, or both. This is often referred to as a preliminary Biopharmaceutics Classification System (BCS) assessment.[1]

-

Actionable Step 1: Determine Aqueous Solubility. You need to measure the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the stomach and intestines).

-

Actionable Step 2: Assess Intestinal Permeability. The gold standard for in vitro permeability assessment is the Caco-2 cell monolayer assay.[2][3][4] This model uses human colon adenocarcinoma cells that differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including the expression of key drug transporters.[2][4]

Workflow for Initial Compound Characterization

Caption: Decision tree for selecting a bioavailability enhancement strategy.

PART 3: Troubleshooting Formulation Strategies

This section provides detailed FAQs and troubleshooting for the most common solubility enhancement techniques.

A. Amorphous Solid Dispersions (ASDs)

Core Concept: ASDs improve drug dissolution by converting the crystalline drug into a high-energy, amorphous form, molecularly dispersed within a polymer matrix. [5]This prevents recrystallization and can create a supersaturated solution in the gut, which enhances the concentration gradient for absorption. [5][6] FAQ 3.A.1: I made an ASD of this compound, but the dissolution is still poor.

| Potential Cause | Troubleshooting Steps & Explanation |

| Poor Polymer Selection | The polymer must be miscible with the drug and help maintain supersaturation. Action: Screen different polymers (e.g., PVP K30, HPMC-AS, Soluplus®). A polymer that forms hydrogen bonds with your compound is often a good choice. |

| Incorrect Drug Loading | If the drug loading is too high, the drug may not be fully molecularly dispersed, or the system may be thermodynamically unstable. Action: Prepare ASDs with varying drug loads (e.g., 10%, 25%, 50%) and analyze them using Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) indicates good miscibility. [7] |

| Recrystallization | The amorphous form is inherently unstable and can revert to the crystalline state, especially in the presence of moisture. Action: Check for crystallinity using Powder X-ray Diffraction (PXRD). If recrystallization is observed, consider using a polymer with a higher Tg or adding a secondary stabilizing polymer. |

| "Parachute" Effect is Failing | The polymer is not preventing the supersaturated drug from precipitating out of solution. Action: Perform in vitro dissolution tests in biorelevant media (e.g., FaSSIF, FeSSIF). If a rapid drop in concentration is seen after reaching Cmax, the formulation is failing. Try a different polymer known for its precipitation inhibition properties, like HPMC-AS. [6] |

Protocol 2: Preparation of ASD by Spray Drying

-